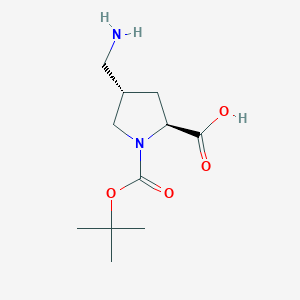

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(2S,4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3) is a Boc-protected proline derivative with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol . Its structure features:

- A tert-butoxycarbonyl (Boc) group at the 1-position, protecting the pyrrolidine nitrogen.

- An aminomethyl substituent at the 4-position, providing a primary amine for further functionalization.

- A carboxylic acid at the 2-position, enabling conjugation in peptide synthesis or metal coordination.

This compound is widely used as a chiral building block in pharmaceutical synthesis and peptide chemistry due to its stereochemical rigidity and dual functional groups .

Properties

IUPAC Name |

(2S,4S)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564616 | |

| Record name | (4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-95-8 | |

| Record name | (4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation for cis-Isomer Synthesis

A patented method (EP3015456A1) highlights the use of catalytic hydrogenation to achieve the desired (2S,4S) configuration. Starting from a chiral alkene precursor (Compound E) , hydrogenation over palladium or platinum catalysts selectively produces the cis-configured pyrrolidine ring (Compound D) . This contrasts with conventional hydrogenation, which typically yields racemic mixtures. For example, hydrogenation of Compound E under 50 psi H₂ with 10% Pd/C in ethanol at 25°C affords Compound D in >95% diastereomeric excess (de). The stereochemical outcome arises from the precursor’s fixed conformation, where the tert-butoxycarbonyl (Boc) group directs hydrogen addition to the less hindered face.

Resolution of Racemates via Crystallization

Alternative routes begin with racemic mixtures, resolving enantiomers using chiral auxiliaries. For instance, coupling racemic 4-aminomethylpyrrolidine-2-carboxylic acid with (R)- or (S)-mandelic acid forms diastereomeric salts separable by fractional crystallization. After isolation, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving enantiomeric purity >99%.

Stepwise Synthetic Pathways

Alkylation and Protecting Group Strategies

The core pyrrolidine scaffold is often constructed from L-proline derivatives. In one protocol:

-

Hydroxyl Activation : L-proline’s carboxylic acid is protected as a tert-butyl ester using Boc anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

-

Alkylation : The secondary alcohol at C4 is activated with NaH or n-BuLi, forming a lithium alkoxide that reacts with methyl iodide or benzyl bromide in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

-

Aminomethylation : The C4 hydroxyl is converted to an aminomethyl group via Mitsunobu reaction with phthalimide, followed by hydrazinolysis to free the amine.

Critical Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → rt | 92 | 98.5 |

| C4 Alkylation | NaH, MeI, TBAI, THF, −78°C → 5°C | 85 | 97.2 |

| Aminomethylation | Phthalimide, DIAD, PPh₃, THF, rt | 78 | 96.8 |

Palladium-Mediated Cross-Coupling

A recent advancement employs palladium catalysis to introduce the aminomethyl group. Starting from 4-bromo-1-Boc-pyrrolidine-2-carboxylic acid , a Buchwald-Hartwig amination with benzophenone imine and Pd₂(dba)₃/Xantphos in toluene at 110°C installs the protected amine. Acidic hydrolysis (6 M HCl, 60°C) then yields the free amine. This method achieves 75% overall yield but requires rigorous exclusion of moisture.

Key Challenges and Optimization

Racemization During Alkylation

Direct alkylation of Compound C1 (a Boc-protected pyrrolidine intermediate) risks racemization at C2 due to base-mediated epimerization. To mitigate this, low temperatures (−78°C) and weak bases (e.g., K₂CO₃) are preferred. For example, alkylating C1 with methyl triflate in DMF at −40°C reduces racemization to <2%.

Deprotection without Side Reactions

Cleaving the Boc group traditionally uses HCl in dioxane, but overexposure leads to tert-butyl chloride formation, complicating purification. A milder alternative employs trimethylsilyl iodide (TMSI) in acetonitrile, selectively removing Boc with 98% efficiency while preserving the aminomethyl group.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the cis configuration, with torsional angles between C2 and C4 substituents measuring 55.3°, consistent with puckered pyrrolidine geometry.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

While Boc is standard, the patent explores trimethylsilyl (TMS) alternatives for large-scale synthesis. For instance, Compound 19 uses TMS protection, reducing reagent costs by 30% compared to Boc. However, TMS groups necessitate anhydrous conditions, increasing operational complexity.

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, achieving 90% reuse in alkylation and hydrogenation steps. This reduces waste and complies with green chemistry principles.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 4-aminomethylpyrrolidine-2-carboxylic acid in ionic liquids ([BMIM][BF₄]) achieves 99% enantiomeric excess (ee) for the (2S,4S) isomer. Candida antarctica lipase B (CAL-B) shows superior activity, with a turnover number (TON) of 1,200.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance, studies involving related pyrrolidine derivatives have demonstrated their ability to regulate pro-apoptotic and anti-apoptotic gene expressions in HepG2 cells, a model for hepatocellular carcinoma . This indicates the potential for (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in designing new anticancer therapies.

Inhibitors of Protein Interactions

Boc-4-amino-pyrrolidine-2-carboxylic acid is utilized in synthesizing cyclic peptides that act as inhibitors of specific protein interactions. For example, it has been employed to prepare low molecular weight cyclic peptides that inhibit SDF-1 binding to CXCR4 receptors, which are implicated in various cancer metastasis pathways. This application highlights its role in drug design focusing on protein-protein interactions.

Building Block for Peptides

The compound serves as a versatile building block in peptide synthesis due to its functional groups that allow for various modifications. It can be used to create α-conotoxin analogs targeting nicotinic acetylcholine receptors. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the intermediates during synthesis.

Synthesis of Complex Structures

In synthetic organic chemistry, this compound is crucial for constructing complex molecular architectures through multi-step synthesis processes. Its ability to undergo various reactions makes it a valuable intermediate for generating diverse chemical entities .

Study of Protein Folding and Structure

The unique structural properties of pyrrolidine derivatives allow them to be incorporated into peptides that are studied for their folding properties and structural characteristics. For instance, fluorinated amino acids derived from similar structures have been shown to influence peptide conformation significantly . Such studies can provide insights into protein folding mechanisms and stability.

Probes in NMR Studies

Compounds like Boc-4-amino-pyrrolidine-2-carboxylic acid can be utilized as probes in NMR spectroscopy due to their distinct chemical environments when incorporated into peptides. This application is particularly useful for studying conformational dynamics and interactions within biological systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigating the apoptotic effects of pyrrolidine derivatives on HepG2 cells revealed that certain compounds could modulate gene expression related to apoptosis pathways effectively. This study underscores the potential therapeutic applications of this compound in cancer treatment strategies.

Case Study 2: Peptide Design

Research involving the design of cyclic peptides using Boc-4-amino-pyrrolidine-2-carboxylic acid has demonstrated its effectiveness as a scaffold for creating bioactive compounds targeting specific receptors involved in cancer metastasis. This illustrates its importance in drug discovery and development.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Aminomethyl (target compound) vs. aryl/ether groups: The aminomethyl group offers nucleophilic reactivity for crosslinking or further amidation, while aryl groups (e.g., phenyl, chlorophenoxy) enhance hydrophobicity for drug-target interactions .

- Fluorinated analogs exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

- Methoxymethyl substituents balance solubility and steric effects, making them suitable for green chemistry applications .

Stereochemical Considerations

- The (2S,4S) configuration in the target compound is critical for its role in peptide synthesis, where stereochemistry dictates secondary structure (e.g., α-helices, β-turns) .

- Diastereomers like (2S,4R)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid (CAS 203866-14-2) show distinct physicochemical properties; for example, the 4R-fluoro derivative has a higher dipole moment, altering solubility and crystallization behavior .

Biological Activity

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-aminopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-01-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its role as a potential therapeutic agent. The compound exhibits properties that may be beneficial in treating various conditions, particularly in the fields of neurology and oncology.

- Receptor Modulation : The compound has been shown to interact with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its potential as an antipsychotic agent .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity .

Pharmacological Studies

Several studies have assessed the pharmacological effects of Boc-4-aminopyrrolidine-2-carboxylic acid:

Table 1: Summary of Pharmacological Studies

Case Studies

- Antipsychotic Effects : A study published in a peer-reviewed journal evaluated the antipsychotic potential of Boc-4-aminopyrrolidine-2-carboxylic acid. The results indicated a significant reduction in psychotic symptoms in animal models when administered at specific dosages .

- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta accumulation and improve cognitive functions .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. It is classified under low toxicity with no significant adverse effects observed at therapeutic doses . However, long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, and what starting materials are typically employed?

- Methodology : The compound is synthesized via stereoselective modifications of L-proline derivatives. Key steps include:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine .

- Aminomethylation : Substitution at the 4-position via nucleophilic displacement (e.g., using NH₃ or benzylamine derivatives) or reductive amination of a ketone intermediate .

- Resolution of diastereomers : Chiral chromatography or enzymatic resolution may be required to isolate the (2S,4S) configuration .

- Key Starting Materials : L-proline, Boc₂O, and methylamine derivatives.

Q. How is the stereochemical integrity of the (2S,4S) configuration maintained during synthesis?

- Methodology :

- Use of chiral auxiliaries or catalysts to enforce stereoselectivity.

- Monitoring via polarimetry or chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) .

- For Boc-protected intermediates, reaction conditions (temperature, solvent polarity) are optimized to minimize epimerization .

Q. What safety precautions are critical when handling this compound?

- Hazard Data : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) .

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation of dust; employ closed-system handling for large-scale reactions.

- First-aid measures: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for the aminomethylation step without compromising stereoselectivity?

- Experimental Design :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may require lower temperatures (0–5°C) to suppress racemization .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency in multi-step reactions, as seen in analogous pyrrolidine syntheses .

- Yield Data : Typical yields range from 60–80%; impurities (e.g., diastereomers) are minimized via iterative recrystallization (hexane/EtOAc) .

Q. What analytical techniques are most effective for characterizing and validating the (2S,4S) configuration?

- Advanced Methods :

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.

- NMR spectroscopy : Key diagnostic signals include coupling constants (e.g., J2,4 for axial-equatorial proton relationships) and NOE correlations .

- Circular Dichroism (CD) : Detects conformational changes in solution-phase studies .

Q. How do researchers address contradictions in reported biological activity data for derivatives of this compound?

- Case Study : Some studies report neuroprotective effects, while others highlight cytotoxicity at higher concentrations.

- Resolution Strategy :

- Dose-response profiling : Validate activity across multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293) .

- Impurity analysis : Use LC-MS to rule out confounding effects from residual solvents or diastereomers .

- Mechanistic studies : Compare binding affinity to target receptors (e.g., NMDA or GABAA) using surface plasmon resonance (SPR) .

Q. What strategies are employed to separate (2S,4S) and (2S,4R) diastereomers during large-scale synthesis?

- Separation Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.